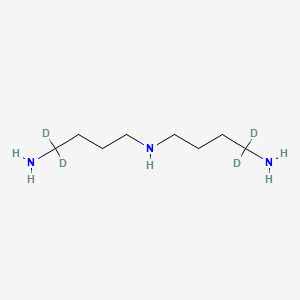

sym-Homo Spermidine-d4 Trihydrochloride

Description

Properties

IUPAC Name |

N'-(4-amino-4,4-dideuteriobutyl)-1,1-dideuteriobutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODZHRGDSPLRMD-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCNCCCC([2H])([2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747888 | |

| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856869-03-9 | |

| Record name | N~4~-[4-Amino(4,4-~2~H_2_)butyl](1,1-~2~H_2_)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sym-Homo Spermidine-d4 Trihydrochloride involves the incorporation of deuterium atoms into the Spermidine molecule. This process typically includes the following steps:

Starting Material: The synthesis begins with the preparation of Spermidine.

Deuterium Incorporation: Deuterium atoms are introduced into the Spermidine molecule through specific chemical reactions, often involving deuterated reagents.

Purification: The resulting compound is purified to obtain sym-Homo Spermidine-d4.

Trihydrochloride Formation: The final step involves converting the deuterated Spermidine into its trihydrochloride salt form.

Industrial Production Methods: Industrial production of sym-Homo Spermidine-d4 Trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: sym-Homo Spermidine-d4 Trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, sym-Homo Spermidine-d4 Trihydrochloride is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and kinetics by providing detailed insights into molecular transformations.

Biology: In biological research, this compound is utilized to study metabolic pathways and enzyme interactions. Its isotopic labeling allows for precise tracking of metabolic processes in vivo and in vitro.

Medicine: In medical research, sym-Homo Spermidine-d4 Trihydrochloride is used to investigate the pharmacokinetics and pharmacodynamics of Spermidine analogues. It aids in the development of new therapeutic agents by providing detailed information on drug metabolism and distribution.

Industry: In the industrial sector, this compound is employed in the production of isotopically labeled compounds for various applications, including drug development and environmental monitoring .

Mechanism of Action

The mechanism of action of sym-Homo Spermidine-d4 Trihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Enzymes: It interacts with enzymes involved in polyamine metabolism, affecting their activity and function.

Modulating Gene Expression: The compound can influence gene expression by interacting with DNA and RNA, leading to changes in cellular processes.

Altering Cellular Signaling: It affects cellular signaling pathways, modulating various physiological responses.

Comparison with Similar Compounds

Spermidine: The parent compound, used in various biological and chemical studies.

sym-Homo Spermidine: The non-deuterated analogue of sym-Homo Spermidine-d4 Trihydrochloride.

N1-(4-Aminobutyl)-1,4-butanediamine: Another analogue with similar properties and applications.

Uniqueness: sym-Homo Spermidine-d4 Trihydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in experimental setups. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

Biological Activity

sym-Homo Spermidine-d4 Trihydrochloride is a deuterated analog of the polyamine sym-homospermidine, which is known for its involvement in various biological processes, including cellular growth and differentiation. This compound has garnered attention in research due to its potential therapeutic applications, particularly in oncology and neurobiology.

- Molecular Formula: CHDN·3HCl

- Molecular Weight: 272.68 g/mol

- CAS Number: 856869-03-9

- Purity: >95%

The presence of deuterium (D) in the structure allows for enhanced tracking in biological studies, making it a valuable tool in metabolic research.

sym-Homo Spermidine-d4 Trihydrochloride functions primarily as a polyamine that interacts with various cellular targets. Polyamines are known to stabilize DNA and RNA structures, modulate enzyme activities, and influence cell signaling pathways. The deuterated form may also provide insights into metabolic pathways due to its distinct isotopic signature.

1. Cell Proliferation and Growth

Research indicates that polyamines, including sym-homospermidine, play critical roles in cell proliferation. Studies have shown that the application of sym-Homo Spermidine-d4 can enhance the growth of certain cell lines, suggesting its potential as a growth factor in tissue engineering and regenerative medicine.

2. Neuroprotective Effects

Preliminary studies suggest that sym-Homo Spermidine-d4 may exhibit neuroprotective properties. Its ability to modulate oxidative stress and promote neuronal survival has been investigated in models of neurodegenerative diseases.

3. Anticancer Properties

sym-Homo Spermidine-d4 has been evaluated for its anticancer potential. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interfere with polyamine metabolism is considered a mechanism through which it exerts its anticancer effects.

Case Studies

Analytical Techniques

To assess the biological activity of sym-Homo Spermidine-d4, various analytical techniques are employed:

- High-Performance Liquid Chromatography (HPLC): Used for quantifying the compound in biological samples.

- Mass Spectrometry (MS): Provides detailed information on molecular weight and structure.

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of the compound.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing sym-Homo Spermidine-d4 Trihydrochloride?

- Answer : Synthesis typically involves isotopic labeling with deuterium at specific positions (e.g., four deuterium atoms in the alkyl chain) via catalytic hydrogenation or chemical exchange. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement, mass spectrometry (MS) for isotopic purity (>98%), and high-performance liquid chromatography (HPLC) to verify chemical purity. Stability testing under varying pH and temperature conditions is critical for validation .

Q. What are the optimal storage conditions to ensure the compound’s stability?

- Answer : Store lyophilized powder at 2–8°C for up to four years. For solutions, prepare in sterile, deionized water or phosphate-buffered saline (PBS), aliquot, and store at -80°C for long-term stability (up to two years). Avoid repeated freeze-thaw cycles. Degradation can be monitored via HPLC to detect impurities over time .

Q. How is sym-Homo Spermidine-d4 Trihydrochloride utilized in polyamine metabolism studies?

- Answer : The deuterated form serves as a stable isotopic tracer in metabolic flux analysis. Researchers administer it to cell cultures or animal models, then use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify its incorporation into downstream metabolites (e.g., spermine, acetylated derivatives). This helps map polyamine biosynthesis and turnover rates .

Q. What safety protocols are recommended for handling this compound?

- Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse thoroughly with water. Dispose of waste via approved biohazard protocols. Regular toxicity screenings (e.g., MTT assays) are advised when testing biological systems .

Advanced Research Questions

Q. How does deuterium labeling influence the compound’s pharmacokinetics and interaction with enzymes like spermidine/spermine acetyltransferase (SSAT)?

- Answer : Deuterium can alter binding kinetics due to isotopic mass effects, potentially reducing enzymatic processing rates. To assess this, perform in vitro enzyme assays comparing deuterated and non-deuterated forms. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity differences. In vivo pharmacokinetic studies (e.g., plasma half-life via LC-MS) can quantify bioavailability changes .

Q. How should researchers address contradictory data regarding the compound’s cytotoxicity in different cell lines?

- Answer : Systematically evaluate variables:

- Purity : Confirm via HPLC and MS.

- Cell-specific factors : Test multiple cell lines (e.g., HEK293 vs. HeLa) with controlled passage numbers.

- Dosage : Perform dose-response curves (0.1–100 µM) to identify threshold effects.

- Controls : Include non-deuterated spermidine and vehicle controls. Cross-validate findings using orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What experimental strategies mitigate discrepancies between in vitro and in vivo efficacy?

- Answer : In vitro, optimize solubility using buffers like Hank’s Balanced Salt Solution (HBSS) at physiological pH. For in vivo studies, consider bioavailability enhancers (e.g., lipid nanoparticles) or intravenous administration to bypass gastrointestinal degradation. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with tissue-specific concentrations .

Q. What frameworks guide the design of mechanistic studies on this compound’s role in autophagy or apoptosis?

- Answer : Apply the PICO framework (Population: specific cell types; Intervention: compound dose/duration; Comparison: non-deuterated analogs; Outcome: autophagy flux via LC3-II/LC3-I ratio). Combine with FINER criteria (Feasible: siRNA knockdown of autophagy genes; Novel: CRISPR-edited polyamine transporter mutants; Ethical: use of immortalized cell lines). Validate findings via Western blot (e.g., ATG5, p62) and confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.